molecular formula C15H18N4O2 B2877035 N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide CAS No. 1796988-08-3

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide

Cat. No.: B2877035
CAS No.: 1796988-08-3
M. Wt: 286.335
InChI Key: HIEDNJLAIZNWIV-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methoxy groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide typically involves the reaction of 4-(dimethylamino)-2-methoxypyrimidine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide is unique due to its combination of a pyrimidine ring with dimethylamino and methoxy substituents, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide is a chemical compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 1796988-08-3

The compound features a dimethylamino group, a methoxy group, and a pyrimidine ring, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions, while the methoxy group influences the compound's electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit kinases, particularly Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. Inhibition of BTK is significant for therapeutic strategies against certain cancers and autoimmune diseases.
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservations
Kinase Inhibition Effective against BTK; potential for cancer treatment.
Cytotoxicity Inhibits growth in cancer cell lines; further studies needed for in vivo .
Enzymatic Interaction Modulates enzyme activity through specific binding interactions .

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines :
    • Research has demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, studies reported significant reductions in cell viability when treated with varying concentrations of the compound .
  • Structure-Based Design and Docking Studies :
    • Molecular docking analyses have shown that the compound binds effectively to target enzymes, providing insights into its potential as a therapeutic agent. Such studies highlight the importance of the compound's structural features in determining its biological activity .
  • Toxicological Assessments :
    • Toxicity evaluations indicate that while the compound exhibits promising anti-cancer properties, further investigation is necessary to determine its safety profile and therapeutic window in vivo .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-7-5-6-8-11(10)14(20)17-12-9-16-15(21-4)18-13(12)19(2)3/h5-9H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEDNJLAIZNWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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